molecular formula C22H19N3O3 B11304632 2-(3,4-dimethylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide

2-(3,4-dimethylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11304632
M. Wt: 373.4 g/mol
InChI Key: VAZRLQKEDVZUMM-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 2-(3,4-dimethylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide involves multiple steps. The synthetic route typically begins with the preparation of the 3,4-dimethylphenoxy and naphthalen-1-yl precursors. These precursors are then subjected to a series of reactions to form the oxadiazole ring and subsequently the acetamide linkage. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

2-(3,4-dimethylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with molecular targets through its functional groups. The oxadiazole ring, in particular, is known for its ability to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological pathways, leading to specific physiological effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-(3,4-dimethylphenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(5-naphthalen-1-yl-1,2,4-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C22H19N3O3/c1-14-10-11-17(12-15(14)2)27-13-20(26)23-22-24-21(28-25-22)19-9-5-7-16-6-3-4-8-18(16)19/h3-12H,13H2,1-2H3,(H,23,25,26)

InChI Key

VAZRLQKEDVZUMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

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